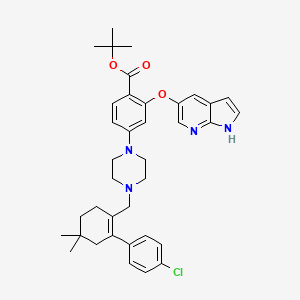

tert-Butyl 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl)methyl)piperazin-1-yl)-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate

Description

Key structural features include:

Properties

IUPAC Name |

tert-butyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43ClN4O3/c1-36(2,3)45-35(43)31-11-10-29(21-33(31)44-30-20-26-13-15-39-34(26)40-23-30)42-18-16-41(17-19-42)24-27-12-14-37(4,5)22-32(27)25-6-8-28(38)9-7-25/h6-11,13,15,20-21,23H,12,14,16-19,22,24H2,1-5H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSIUFCMSSAJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)OC(C)(C)C)OC5=CN=C6C(=C5)C=CN6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099874 | |

| Record name | Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628047-90-4 | |

| Record name | Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628047-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EC 942-231-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628047904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Identity and Structure

The compound tert-Butyl 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl)methyl)piperazin-1-yl)-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate is a complex organic molecule with potential pharmacological applications. Its structure includes a tert-butyl group, a piperazine moiety, and a pyrrolopyridine derivative, which contribute to its biological activity.

Molecular Formula and Properties

- Molecular Formula : C29H36ClN3O3

- Molecular Weight : 485.07 g/mol

Research indicates that the compound exhibits multiple biological activities, primarily through modulation of various cellular pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological effects.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can prevent neuronal cell death induced by oxidative stress, potentially through the inhibition of apoptotic pathways .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, the compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting a role in managing inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is lipophilic, which may enhance its absorption in biological systems.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism.

- Toxicity Profile : Preliminary toxicity assessments indicate that it has a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its toxicological effects.

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of similar compounds and evaluated their anticancer efficacy. The results indicated that modifications to the piperazine and pyrrolopyridine moieties significantly enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results demonstrated that treatment with this compound reduced neuronal apoptosis and improved survival rates in cultured neurons exposed to toxic agents .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Table 1: Comparative Analysis of Key Dopamine Receptor Antagonists

Structural and Functional Insights:

Piperazine Modifications :

- The target compound’s piperazine is substituted with a dimethylcyclohexenyl-chlorophenyl group , which may enhance lipophilicity and steric hindrance compared to L-745,870’s simpler 4-chlorophenyl-piperazine . This could improve selectivity by restricting off-target binding.

- SB-277011-A’s cyclohexyl group contributes to D3 selectivity ; the dimethylcyclohexenyl in the target compound may similarly guide receptor preference.

Pyrrolopyridine vs. Benzoate Ester :

- The pyrrolo[2,3-b]pyridinyloxy group in the target compound resembles L-745,870’s pyrrolopyridine, a critical motif for D4 affinity . However, its linkage via an ether and benzoate ester may alter binding kinetics or metabolism.

Pharmacokinetic Considerations :

- The tert-butyl benzoate ester could act as a prodrug, enhancing oral absorption before esterase cleavage to an active acid form—a feature absent in SB-277011-A and L-745,870.

Hypothesized Receptor Interactions:

- The bulky dimethylcyclohexenyl group may further refine selectivity over D2/D3, reducing extrapyramidal side effects .

- D3 Cross-Reactivity : The cyclohexenyl group’s similarity to SB-277011-A raises the possibility of D3 activity, though steric effects may limit this .

Clinical Implications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.